molecular formula C13H16ClN5O2 B5798427 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No.: B5798427
M. Wt: 309.75 g/mol
InChI Key: AQRJBSMGQFEBMS-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide typically involves the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 2-propyl-2H-tetrazole: This can be synthesized from propylamine and sodium azide through a cyclization reaction.

    Coupling Reaction: The final step involves the coupling of 4-chloro-3-methylphenoxyacetic acid with 2-propyl-2H-tetrazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrazole ring.

    Reduction: Reduction reactions could target the chloro group or the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions could occur at the chloro group or the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: As a potential herbicide or pesticide due to its phenoxy structure.

    Material Science: As a building block for the synthesis of novel polymers or materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific biological pathways.

    Interference with Cellular Processes: Disrupting cell division or other critical processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2H-tetrazol-5-yl)acetamide
  • 2-(3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Uniqueness

The unique combination of the chloro, methyl, and tetrazole groups in 2-(4-chloro-3-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-3-6-19-17-13(16-18-19)15-12(20)8-21-10-4-5-11(14)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRJBSMGQFEBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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